molecular formula C14H18S4 B11960154 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane CAS No. 26822-27-5

2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane

Cat. No.: B11960154
CAS No.: 26822-27-5
M. Wt: 314.6 g/mol
InChI Key: FAIBZBFAOOEJFF-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane is an organic compound with the molecular formula C14H18S4 and a molecular weight of 314.556 g/mol . This compound is part of the dithiane family, which is known for its unique sulfur-containing ring structures. Dithianes are often used in organic synthesis due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane typically involves the reaction of a phenyl-substituted dithiane with a suitable reagent under controlled conditions. One common method is the dithioacetalization of aldehydes in the presence of a catalyst such as iron or yttrium triflate . The reaction is carried out under mild conditions, resulting in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py.

    Reduction: H2/Ni, LiAlH4, NaBH4.

    Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbons.

Scientific Research Applications

2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane involves its interaction with various molecular targets and pathways. The sulfur atoms in the dithiane ring can participate in nucleophilic and electrophilic reactions, making the compound highly reactive. This reactivity allows it to form stable intermediates and products in various chemical processes .

Comparison with Similar Compounds

  • 2-[3-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
  • 2-[4-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
  • 2-(1,3-Dithian-2-ylmethyl)-1,3-dithiane

Comparison: Compared to other similar compounds, 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane is unique due to its specific substitution pattern on the phenyl ring. This substitution pattern can influence its reactivity and stability, making it suitable for specific applications in organic synthesis and research .

Properties

CAS No.

26822-27-5

Molecular Formula

C14H18S4

Molecular Weight

314.6 g/mol

IUPAC Name

2-[2-(1,3-dithian-2-yl)phenyl]-1,3-dithiane

InChI

InChI=1S/C14H18S4/c1-2-6-12(14-17-9-4-10-18-14)11(5-1)13-15-7-3-8-16-13/h1-2,5-6,13-14H,3-4,7-10H2

InChI Key

FAIBZBFAOOEJFF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=CC=C2C3SCCCS3

Origin of Product

United States

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